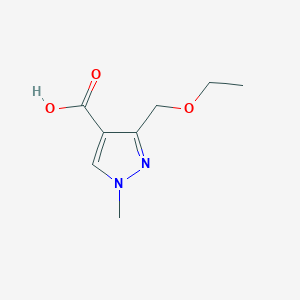
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid (EMPC) is a novel compound that has been found to have potential applications in scientific research. It is a pyrazole derivative that has been synthesized through a multi-step process involving the reaction of various chemicals. EMPC has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and inflammation. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has also been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been found to improve glucose tolerance and insulin sensitivity, which may contribute to its potential use as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, which makes it a safe compound to work with. However, there are also some limitations to using 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid. One area of research is to further elucidate its mechanism of action, particularly its interaction with COX-2 and DPP-4. Another area of research is to investigate its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. In addition, further research is needed to investigate its potential use as an anti-inflammatory and anti-diabetic agent, particularly in animal models of disease.
Méthodes De Synthèse
The synthesis of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid involves a multi-step process that includes the reaction of 3,5-dimethylpyrazole with ethyl chloroacetate, followed by the reaction of the resulting product with sodium hydride and methyl iodide. The final step involves the reaction of the resulting product with sodium hydroxide to yield 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid. This process has been optimized to yield high purity and high yield of 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid.
Applications De Recherche Scientifique
3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, 3-(Ethoxymethyl)-1-methylpyrazole-4-carboxylic acid has been studied for its potential use as an anti-diabetic agent, as it has been found to improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
3-(ethoxymethyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-3-13-5-7-6(8(11)12)4-10(2)9-7/h4H,3,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHFIUQMHHHDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(ethoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-(tert-butyl)phenyl)acetamide](/img/structure/B2706074.png)




![1-[(E)-2-phenylethenyl]sulfonyl-N-[(1-piperidin-1-ylcyclohexyl)methyl]piperidine-4-carboxamide](/img/structure/B2706081.png)


![(Z)-ethyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2706089.png)
![N-[2-(2-Cyclopentylsulfanylpyrimidin-5-yl)ethyl]prop-2-enamide](/img/structure/B2706093.png)

![5-chloro-2-methylsulfanyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyrimidine-4-carboxamide](/img/structure/B2706095.png)

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)